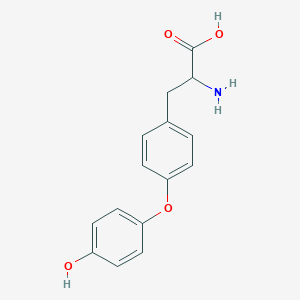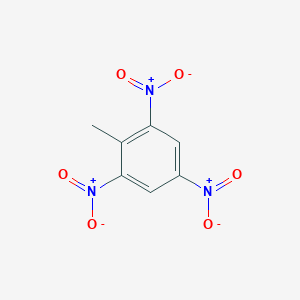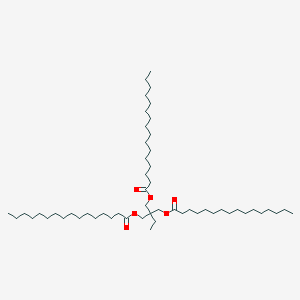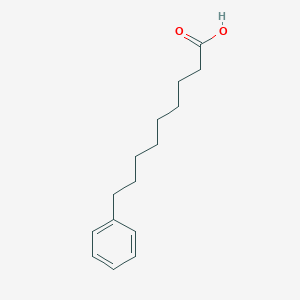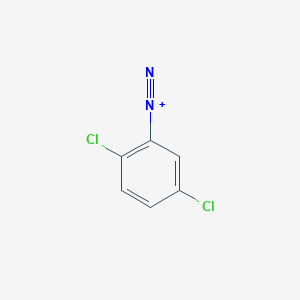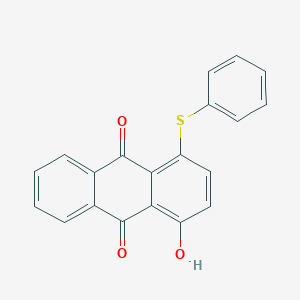
1-Hydroxy-4-thiophenylanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-thiophenylanthraquinone, also known as HATQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of anthraquinone derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-thiophenylanthraquinone has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, such as antitumor, antiviral, and antioxidant effects. In particular, 1-Hydroxy-4-thiophenylanthraquinone has been found to selectively inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell proliferation. This makes 1-Hydroxy-4-thiophenylanthraquinone a promising candidate for the development of anticancer drugs that target this enzyme.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4-thiophenylanthraquinone involves its ability to bind to the ATP-binding site of DNA topoisomerase II, thereby inhibiting its activity and inducing DNA damage. This leads to the accumulation of DNA double-strand breaks, which triggers the activation of cell cycle checkpoints and the induction of apoptosis in cancer cells. 1-Hydroxy-4-thiophenylanthraquinone has also been shown to induce the production of reactive oxygen species (ROS) and to modulate the expression of various genes involved in cell survival and death pathways.
Efectos Bioquímicos Y Fisiológicos
1-Hydroxy-4-thiophenylanthraquinone has been found to exhibit a number of biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the proliferation of various tumor cell lines. 1-Hydroxy-4-thiophenylanthraquinone has also been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as to exhibit antioxidant and anti-inflammatory effects. In addition, 1-Hydroxy-4-thiophenylanthraquinone has been shown to modulate the expression of various genes involved in cell signaling pathways, such as NF-κB and p53.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Hydroxy-4-thiophenylanthraquinone has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. It can also be easily modified to generate analogs with improved biological activity and selectivity. However, 1-Hydroxy-4-thiophenylanthraquinone also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, 1-Hydroxy-4-thiophenylanthraquinone has not been extensively studied in vivo, which limits its potential applications in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for research on 1-Hydroxy-4-thiophenylanthraquinone, including the development of more efficient synthesis methods and the optimization of its biological activity and selectivity. In addition, further studies are needed to investigate the in vivo pharmacokinetics and toxicity of 1-Hydroxy-4-thiophenylanthraquinone, as well as its potential applications in cancer therapy and viral infections. Other possible future directions include the identification of new targets for 1-Hydroxy-4-thiophenylanthraquinone and the development of new analogs with improved pharmacological properties. Overall, 1-Hydroxy-4-thiophenylanthraquinone represents a promising candidate for the development of new drugs with diverse biological activities and potential therapeutic applications.
Métodos De Síntesis
1-Hydroxy-4-thiophenylanthraquinone can be synthesized using a simple and efficient method that involves the reaction of 1-hydroxy-4-chloroanthraquinone with thiophenol in the presence of a base catalyst. The resulting product is a yellow crystalline powder with a melting point of 270-272°C and a molecular weight of 376.8 g/mol. The purity and yield of 1-Hydroxy-4-thiophenylanthraquinone can be improved by recrystallization and purification techniques, such as column chromatography and HPLC.
Propiedades
Número CAS |
16672-99-4 |
|---|---|
Nombre del producto |
1-Hydroxy-4-thiophenylanthraquinone |
Fórmula molecular |
C20H12O3S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-hydroxy-4-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O3S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11,21H |
Clave InChI |
UHZBAABNQZKFQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Sinónimos |
1-Hydroxy-4-(phenylthio)anthraquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



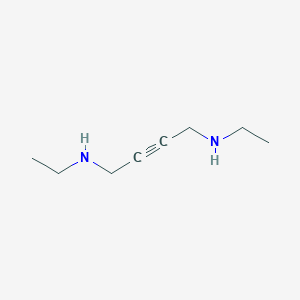
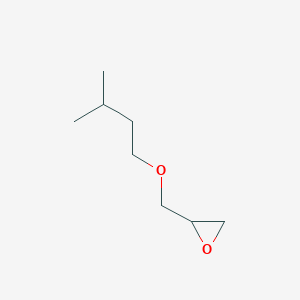
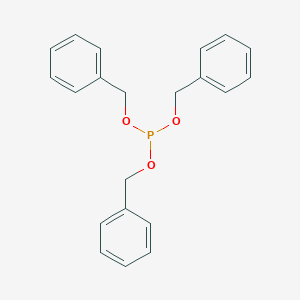
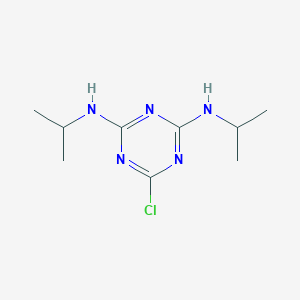
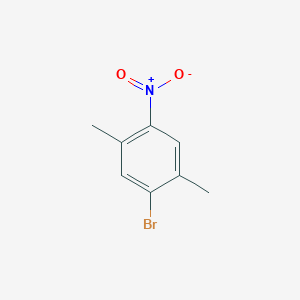
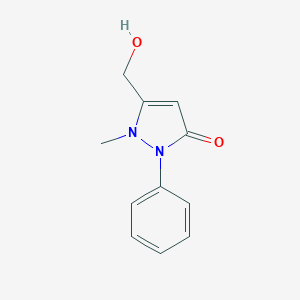
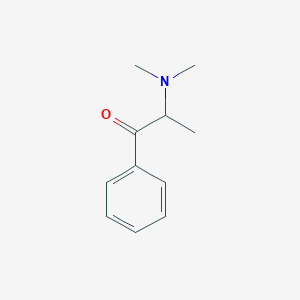
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)

